![molecular formula C9H9NO2 B8804747 6-(Hydroxymethyl)indolin-2-one](/img/structure/B8804747.png)
6-(Hydroxymethyl)indolin-2-one
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Overview
Description
6-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
6-(Hydroxymethyl)indolin-2-one has been investigated for its anticancer properties, particularly through the synthesis of various derivatives that exhibit potent activity against different cancer cell lines.
Case Study 1: Anticancer Activity in Cell Lines
A study synthesized several hydrazonoindolin-2-one derivatives, including those based on this compound. The derivatives were tested against human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). Notably, certain compounds demonstrated significant growth inhibition and pro-apoptotic effects, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Kinase Inhibition
Another research effort focused on indolyl-hydrazones derived from this compound, which exhibited significant inhibition of key kinase receptors involved in cancer progression. The studies showed that these compounds could reduce tumor volume significantly in vivo, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
Case Study: Antimicrobial Screening
Research indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Neuroprotective Effects
In addition to its anticancer and antimicrobial applications, this compound has been explored for its neuroprotective potential.
Case Study: Neuroprotection in Alzheimer's Model
A study investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation when compared to control groups, indicating its potential use in treating neurodegenerative diseases .
Summary Table of Applications
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,11H,4-5H2,(H,10,12) |
InChI Key |
CAQGOPFQSAXOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CO)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.